
Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl- is a complex organic compound with a pyrimidine core structure This compound is characterized by the presence of a bromobenzyl group, a diethylaminoethyl group, and a methyl group attached to the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl- typically involves multi-step organic reactions One common method includes the reaction of 2-bromo-4-methylpyrimidine with p-bromobenzyl chloride in the presence of a base such as potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile or electrophile used.
科学研究应用
Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl and diethylaminoethyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Pyrimidine, 2-((p-chlorobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl-
- Pyrimidine, 2-((p-fluorobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl-
- Pyrimidine, 2-((p-methylbenzyl)(2-(diethylamino)ethyl)amino)-4-methyl-
Uniqueness
Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl- is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents. This uniqueness makes it a valuable compound for specific research and industrial applications.
属性
CAS 编号 |
109556-50-5 |
|---|---|
分子式 |
C18H25BrN4 |
分子量 |
377.3 g/mol |
IUPAC 名称 |
N'-[(4-bromophenyl)methyl]-N,N-diethyl-N'-(4-methylpyrimidin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H25BrN4/c1-4-22(5-2)12-13-23(18-20-11-10-15(3)21-18)14-16-6-8-17(19)9-7-16/h6-11H,4-5,12-14H2,1-3H3 |
InChI 键 |
RPCNQXWYZGPURH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)Br)C2=NC=CC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


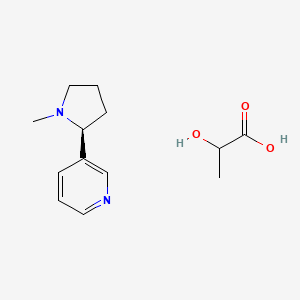
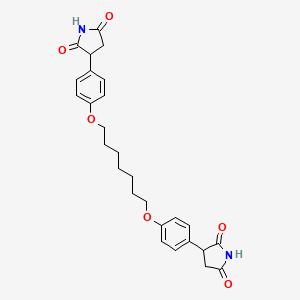
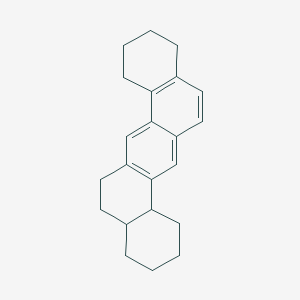
![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)
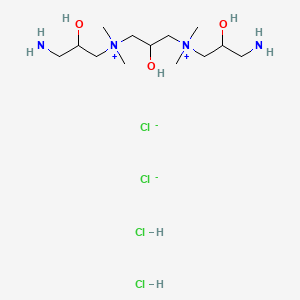
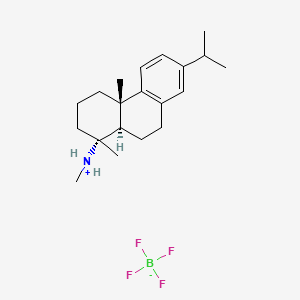
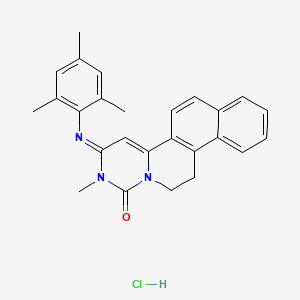
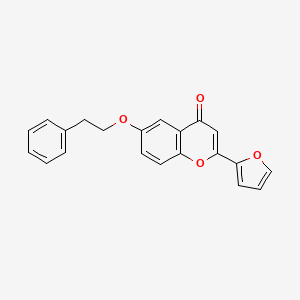
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
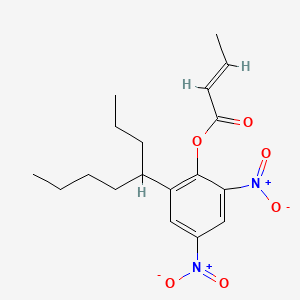

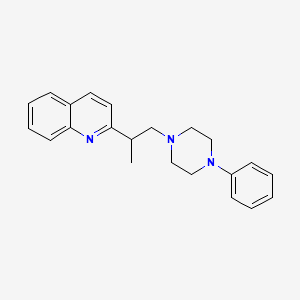
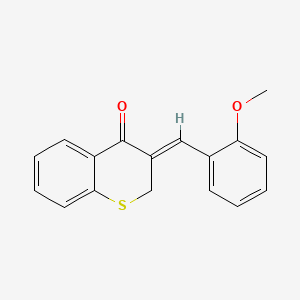
![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
